DBCO-NH-PEG7-C2-NHS ester

PROTAC synthesis Antibody-drug conjugate linker Aqueous bioconjugation

DBCO-NH-PEG7-C2-NHS ester is a heterobifunctional PEG7 crosslinker with DBCO for copper-free SPAAC click chemistry and NHS ester for primary amine conjugation. Its 7-unit PEG spacer provides an intermediate hydrodynamic radius between PEG4/PEG5 and PEG8/PEG12, enabling critical spatial optimization for PROTAC ternary complex formation—suboptimal linker lengths can shift DC₅₀ values by orders of magnitude. The PEG7 arm enhances aqueous solubility over alkyl spacers while reducing non-specific binding. Ideal where defined intermediate-length spacing is essential for conjugate performance.

Molecular Formula C40H51N3O13
Molecular Weight 781.8 g/mol
Cat. No. B8104058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-NH-PEG7-C2-NHS ester
Molecular FormulaC40H51N3O13
Molecular Weight781.8 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
InChIInChI=1S/C40H51N3O13/c44-36(41-16-13-37(45)42-31-34-7-2-1-5-32(34)9-10-33-6-3-4-8-35(33)42)14-17-49-19-21-51-23-25-53-27-29-55-30-28-54-26-24-52-22-20-50-18-15-40(48)56-43-38(46)11-12-39(43)47/h1-8H,11-31H2,(H,41,44)
InChIKeyHCAZCCPLHFREKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-NH-PEG7-C2-NHS ester: A Defined PEG7 Heterobifunctional Linker for SPAAC Bioconjugation


DBCO-NH-PEG7-C2-NHS ester is a heterobifunctional polyethylene glycol (PEG) crosslinker with a defined PEG7 spacer arm, a dibenzocyclooctyne (DBCO) moiety for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), and an N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines . As a member of the DBCO-PEGn-NHS ester family, it offers a precise linker length intermediate between shorter PEG4/PEG5 and longer PEG8/PEG12 variants, with molecular weight 781.85 g/mol and molecular formula C₄₀H₅₁N₃O₁₃ .

Why DBCO-NH-PEG7-C2-NHS ester Cannot Be Arbitrarily Substituted: Critical Performance Consequences of PEG Linker Length Variation


In the class of DBCO-PEGn-NHS ester heterobifunctional linkers, the precise number of ethylene glycol units (n) directly governs three critical performance parameters: conjugate hydrodynamic radius and solubility [1], steric accessibility for bulky binding partners , and the physical spacing between DBCO and NHS functional domains . Empirical data from SPAAC kinetic studies demonstrate that linker composition materially alters reaction half-times—with a C6 linker achieving half-time of 39 minutes versus 100 minutes for a PEG4 linker under identical conditions [2]. Systematic variation of PEG length in antibody conjugation reveals that stoichiometric efficiency and antigen-binding preservation are linker-length dependent [3]. Consequently, substituting DBCO-NH-PEG7-C2-NHS ester with shorter (PEG4, PEG5) or longer (PEG8, PEG12) variants without empirical validation risks compromising conjugate solubility, reaction kinetics, and ultimate functional performance in downstream applications.

Quantitative Comparative Evidence for DBCO-NH-PEG7-C2-NHS ester: Differentiation Data Relative to Closest Analogs


PEG7 Spacer Enables Optimized Hydrophilicity Profile Between PEG4/PEG5 and PEG8 Variants for Aqueous Bioconjugation

DBCO-NH-PEG7-C2-NHS ester contains a defined PEG7 spacer arm of intermediate length compared to the more commonly procured PEG4 (4 ethylene glycol units) and PEG5 (5 units) analogs . The additional ethylene glycol units in PEG7 provide enhanced aqueous solubility and increased conjugate hydrodynamic radius relative to shorter PEG variants, while maintaining more compact dimensions than longer PEG8/PEG12 linkers . Solubility measurements show that non-PEG DBCO-C6-NHS ester is insoluble in aqueous media, whereas PEG-containing DBCO-NHS esters demonstrate water solubility imparted by the hydrophilic PEG spacer arm .

PROTAC synthesis Antibody-drug conjugate linker Aqueous bioconjugation

PEG Linker Composition Directly Modulates SPAAC Reaction Kinetics: C6 vs PEG4 Half-Time Comparison Informs PEG7 Performance Expectations

In a controlled study assessing linker chemistry effects on strain-promoted azide-alkyne cycloaddition (SPAAC) kinetics, the reaction half-time (t₁/₂) was measured for DBCO-functionalized oligonucleotides bearing either a six-carbon alkyl linker (C6) or a PEG4 linker [1]. The C6 linker enabled a reaction half-time of 39 minutes and reached plateau within 6 hours, whereas the PEG4 linker exhibited a substantially slower half-time of 100 minutes under identical conditions [1]. This 2.56-fold difference demonstrates that linker composition—specifically alkyl versus PEG character—materially alters SPAAC reaction kinetics [1].

SPAAC kinetics Click chemistry Linker optimization

PEG Spacer Length Influences Antibody Conjugation Stoichiometry and Functional Antigen Binding Preservation

Systematic evaluation of DBCO-PEG5-NHS ester stoichiometry in antibody-oligonucleotide conjugation revealed that labeling efficiency and antigen-binding functionality are dependent on crosslinker-to-antibody molar ratio [1]. Testing ratios from 1:2 to 1:32 (antibody:DBCO-PEG5-NHS) demonstrated that the 1:32 stoichiometry yielded the highest fluorescence intensity for both patterned antibody (488 signal) and captured antigen (555 signal), indicating maximal functional preservation of the conjugated antibody [1]. Denaturing SDS-PAGE analysis confirmed that heavy and light chain labeling efficiencies varied with stoichiometric ratio [1].

Antibody conjugation ADC linker Stoichiometry optimization

PEG7 Spacer Provides Defined Intermediate Hydrodynamic Volume for PROTAC Linker Optimization

High-purity, monodisperse PEG linkers are critical for reproducible PROTAC development, as linker length directly influences ternary complex formation efficiency between the target protein and E3 ligase [1]. DBCO-NH-PEG7-C2-NHS ester contains a precisely defined PEG7 spacer (7 ethylene glycol units) that occupies an intermediate position between the more commonly available PEG4 (4 units) and PEG5 (5 units) linkers and longer PEG8/PEG12 variants . The PEG backbone provides a hydrophilic, non-ionic sheath that improves solubility of lipophilic warheads and reduces aggregation without the optical interference of micellar turbidity, enabling assays at concentrations sufficient to detect weak ternary events [1].

PROTAC linker Ternary complex formation Linker length optimization

Sulfo-DBCO-NHS Ester Offers Superior Aqueous Solubility and Biocompatibility Compared to Non-Sulfonated DBCO-NHS Esters

Sulfo-DBCO-NHS ester, a sulfonated analog of DBCO-NHS ester linkers, exhibits significantly enhanced aqueous solubility and biocompatibility compared to non-sulfonated DBCO-NHS ester compounds such as DBCO-NH-PEG7-C2-NHS ester [1]. The sulfonate group (typically present as sodium salt) imparts a negative charge to the molecule, enabling direct use in PBS or HEPES buffers without requiring organic co-solvents [2]. In contrast, non-sulfonated DBCO-NHS esters often require dissolution in organic solvents (DMSO, DMF) prior to addition to aqueous reaction systems, which can introduce solvent-related artifacts or affect biomolecule stability [3]. Additionally, the sulfonation reduces DBCO aromatic ring self-aggregation that can occur with non-sulfonated DBCO compounds at higher concentrations, leading to more uniform reaction distribution [2].

Aqueous bioconjugation Sulfo-DBCO Hydrophilicity

DBCO-NH-PEG7-C2-NHS ester: Validated Application Scenarios Based on Comparative Evidence


PROTAC Development Requiring Intermediate PEG7 Linker Length for Ternary Complex Geometry Optimization

DBCO-NH-PEG7-C2-NHS ester is positioned for PROTAC synthesis where the 7-unit PEG spacer provides a distinct intermediate hydrodynamic radius between PEG4/PEG5 and PEG8/PEG12 linkers [1]. Monodisperse PEG linkers with precise length definition are essential for reproducible ternary complex formation between target protein and E3 ligase, as suboptimal linker length can shift DC₅₀ values by orders of magnitude [2]. The PEG7 variant enables empirical linker length optimization when shorter PEG4/PEG5 linkers restrict conformational flexibility or longer PEG8/PEG12 linkers introduce excessive spatial separation that impairs productive ternary complex assembly [2].

Antibody and Protein Conjugation Requiring Balanced Hydrophilicity with Defined PEG7 Spacing

Based on class-level evidence demonstrating that PEG spacer length affects antibody labeling stoichiometry and antigen-binding preservation, DBCO-NH-PEG7-C2-NHS ester is applicable for antibody and protein conjugation workflows requiring a defined intermediate-length spacer [1]. The PEG7 arm provides enhanced aqueous solubility relative to non-PEG alkyl spacers (e.g., DBCO-C6-NHS ester, which is insoluble in aqueous media) while offering greater spatial separation between conjugated biomolecules than PEG4 or PEG5 linkers [2]. This application is appropriate when empirical optimization of DBCO-NHS ester stoichiometry is performed, as optimal antibody:linker ratios vary with PEG length [1].

Copper-Free Click Chemistry with Azide-Modified Biomolecules Where Intermediate Reaction Kinetics Are Acceptable

DBCO-NH-PEG7-C2-NHS ester enables strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-containing molecules without requiring cytotoxic copper catalysts [1]. Evidence demonstrates that PEG linkers as a class exhibit slower SPAAC reaction kinetics compared to alkyl spacers—PEG4 linker shows t₁/₂ = 100 min versus C6 alkyl linker t₁/₂ = 39 min under identical conditions [2]. Therefore, this compound is suitable for applications where reaction speed is not the primary constraint and where the aqueous solubility and reduced non-specific binding conferred by the PEG spacer outweigh kinetic considerations . Applications include ex vivo bioconjugation, cell surface labeling, and in vitro diagnostic probe construction where gentle, biocompatible reaction conditions are prioritized over rapid kinetics [1].

Selection Criteria: When to Choose Sulfo-DBCO-NHS Ester Instead

Based on comparative solubility evidence, researchers should select Sulfo-DBCO-NHS ester rather than DBCO-NH-PEG7-C2-NHS ester when the application requires: (1) fully aqueous, solvent-free conjugation conditions without DMSO or DMF addition [1]; (2) reduced DBCO aromatic ring self-aggregation at higher working concentrations [2]; (3) enhanced biocompatibility for sensitive protein or cell-based systems where organic solvents may compromise viability or activity [1]. DBCO-NH-PEG7-C2-NHS ester remains appropriate when precise PEG7 spacer length is specifically required for spatial optimization and the use of organic co-solvent (DMSO/DMF) stock solutions is acceptable within the experimental workflow .

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